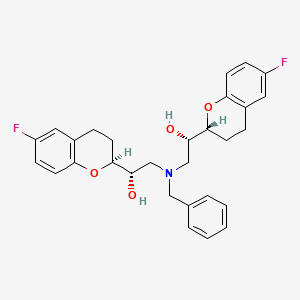

N-Benzyl (-)-Nebivolol

Description

Contextualizing N-Benzyl (-)-Nebivolol as a Key Synthetic Intermediate for Nebivolol (B1214574)

The synthesis of Nebivolol often involves the coupling of two chromane-based fragments. A common strategy employs the reaction between an amino alcohol and an epoxide. epo.orggoogle.com In this context, this compound emerges as a key protected intermediate. scbt.com Its formation allows for the strategic joining of the two essential halves of the Nebivolol molecule.

The synthesis typically involves the reaction of (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol with (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran. epo.orggoogleapis.com This reaction, often carried out in an alcohol solvent like methanol (B129727) at elevated temperatures, yields a diastereomeric mixture of N-benzyl Nebivolol. epo.orggoogleapis.com The benzyl (B1604629) group serves as a protecting group for the secondary amine. This protection is crucial for preventing side reactions and for facilitating the purification of the desired diastereomer before the final debenzylation step. google.comgoogleapis.com The isolation of the correct stereoisomer of the N-benzyl intermediate is a critical step to ensure the final product has the desired pharmacological activity. epo.org

| Property | Value |

| Chemical Name | (αS,α′S,2R,2′S)-α,α′-[[(Phenylmethyl)imino]bis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-Methanol] |

| CAS Number | 1199945-26-0 |

| Molecular Formula | C29H31F2NO4 |

| Molecular Weight | 495.56 g/mol |

| Appearance | White to Pale Yellow Waxy Solid to Solid |

| Storage | Refrigerator, under inert atmosphere |

Table 1. Chemical and Physical Properties of this compound scbt.compharmaffiliates.comlookchem.com

Significance of Intermediate Derivatization in the Stereoselective Synthesis of Beta-Adrenergic Receptor Ligands

The synthesis of beta-adrenergic receptor ligands, a class of drugs that includes Nebivolol, often presents significant stereochemical challenges. Many of these ligands possess one or more chiral centers, and their biological activity is highly dependent on their stereochemistry. Therefore, developing synthetic routes that allow for the selective formation of the desired stereoisomer is of paramount importance.

The derivatization of intermediates, such as the N-benzylation in the synthesis of Nebivolol, is a key strategy to achieve stereoselectivity. googleapis.com The introduction of the benzyl group to the nitrogen atom creates a more complex and rigid intermediate, this compound. This increased steric hindrance can influence the stereochemical outcome of subsequent reactions. More importantly, the diastereomers of the derivatized intermediate often exhibit different physicochemical properties, such as solubility and crystallinity. epo.org This difference allows for the separation of the desired diastereomer from the unwanted ones through techniques like fractional crystallization or chromatography. rotachrom.comepo.org

Once the desired stereoisomer of the N-benzyl intermediate is isolated in high purity, the benzyl protecting group is removed in the final step of the synthesis, typically through catalytic hydrogenation, to yield the target stereoisomer of Nebivolol. googleapis.comgoogleapis.com This strategy of derivatization, purification, and deprotection is a powerful tool in asymmetric synthesis, enabling the efficient production of enantiomerically pure pharmaceuticals. The use of biocatalysts and advanced chromatographic techniques further enhances the ability to produce stereochemically pure precursors for drugs like Nebivolol. nih.govrotachrom.comacs.org

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

| (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol | (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran | N-Benzyl Nebivolol (diastereomeric mixture) | Organic solvent (e.g., methanol), 25-70°C, 8-18 hours |

| N-Benzyl Nebivolol (desired isomer) | Hydrogen Source (e.g., H2 gas, cyclohexene) | Nebivolol | Catalyst (e.g., Palladium on charcoal), Solvent (e.g., THF/water) |

Table 2. Generalized Reaction Scheme for the Synthesis of Nebivolol via N-Benzyl Nebivolol Intermediate epo.orggoogleapis.com

Structure

3D Structure

Properties

IUPAC Name |

(1S)-2-[benzyl-[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31F2NO4/c30-22-8-12-26-20(14-22)6-10-28(35-26)24(33)17-32(16-19-4-2-1-3-5-19)18-25(34)29-11-7-21-15-23(31)9-13-27(21)36-29/h1-5,8-9,12-15,24-25,28-29,33-34H,6-7,10-11,16-18H2/t24-,25-,28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STEPXTPIBUXRLE-YFVZOPNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CN(CC3=CC=CC=C3)CC(C4CCC5=C(O4)C=CC(=C5)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CN(CC3=CC=CC=C3)C[C@@H]([C@@H]4CCC5=C(O4)C=CC(=C5)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657621, DTXSID801019604 | |

| Record name | (1S)-2-[benzyl-[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-2-(Benzyl{(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl}amino)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876666-07-8, 1199945-26-0 | |

| Record name | rel-(αR,α′R,2R,2′S)-α,α′-[[(Phenylmethyl)imino]bis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876666-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-2-[benzyl-[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-2-(Benzyl{(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl}amino)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Benzyl Nebivolol

Strategies for N-Benzylation and Amine Protection in Chroman-2-Methanol Derivatives

The introduction of the N-benzyl group is a critical step, serving as a protecting group for the secondary amine that is ultimately formed in the nebivolol (B1214574) structure. This protection prevents unwanted side reactions and allows for the sequential construction of the molecule. The two primary strategies for achieving N-benzylation involve reductive amination and reactions with epoxide intermediates.

Reductive Amination Approaches and Reaction Mechanisms

Reductive amination is a widely employed method for forming the C-N bond in the synthesis of N-Benzyl (-)-Nebivolol. This process typically involves the reaction of a chroman-based aldehyde with benzylamine (B48309) to form a Schiff base or imine intermediate, which is then reduced in situ to the desired secondary amine.

A common approach involves the coupling of a chroman-based aldehyde, such as (S,S)-10, with an amino alcohol like (R,R)-8 through reductive amination to form the desired diastereomer of N-benzyl nebivolol. tezu.ernet.in The reaction mechanism proceeds through the nucleophilic attack of the benzylamine on the carbonyl group of the aldehyde, followed by dehydration to form the imine. Subsequent reduction of the imine, often with a hydride reagent like sodium borohydride, yields the N-benzylated product. In some synthetic routes, an aldehyde is reacted with benzylamine to afford a protected amino alcohol, such as (S,R)-24. tezu.ernet.in

Another variation involves the catalytic hydrogenation of a mixture containing a chroman aldehyde and benzylamine. google.com This one-pot reaction combines the formation of the imine and its reduction over a catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas.

Reaction with Epoxide Intermediates for Benzylated Adduct Formation

An alternative and frequently utilized strategy for N-benzylation involves the ring-opening of a chiral epoxide intermediate with benzylamine. This method is particularly advantageous as it simultaneously introduces the benzyl (B1604629) group and sets one of the chiral centers of the final molecule.

The reaction of a chroman epoxide, such as (±)-[1S(R)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran, with benzylamine in a suitable solvent like isopropyl alcohol, leads to the formation of the corresponding N-benzylated amino alcohol. epo.orggoogleapis.com This nucleophilic ring-opening reaction is highly regioselective, with the amine preferentially attacking the less hindered carbon of the epoxide ring.

In a convergent synthesis approach, an amino alcohol intermediate, for example (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol, is reacted with a chroman epoxide like (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran. epo.orggoogleapis.com This reaction, typically carried out in an alcohol solvent at elevated temperatures, directly yields N-benzyl nebivolol. epo.org The order of reaction can also be reversed. epo.org The subsequent step involves the debenzylation to yield the final nebivolol product. epo.orggoogleapis.com

Stereoselective Synthesis and Diastereomer Control of this compound Precursors

The presence of four stereocenters in nebivolol necessitates a high degree of stereocontrol during its synthesis. The desired (S,R,R,R)- and (R,S,S,S)- configurations are achieved through various stereoselective techniques applied to the synthesis of the chroman precursors.

Enzymatic Resolution Techniques for Chiral Intermediates

Enzymatic resolution has emerged as a powerful tool for obtaining enantiomerically pure intermediates for nebivolol synthesis. This technique leverages the stereoselectivity of enzymes to separate a racemic mixture into its constituent enantiomers.

A key application of this method is the resolution of a racemic mixture of 6-fluorochroman-2-carboxylic acid esters. justia.comgoogle.comgoogleapis.com An esterase, such as one from the microorganism Ophiostoma novo-ulmi, can selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer unreacted. justia.comgoogle.comgoogleapis.com For instance, the enzymatic hydrolysis of a racemic ester can yield the (R)-acid and the (S)-ester with high enantiomeric excess (>90%). These separated enantiomers can then be converted into the respective chiral epoxide precursors needed for the synthesis of d- and l-N-benzyl nebivolol. justia.comgoogle.comgoogleapis.com

Another biocatalytic approach involves the asymmetric reduction of 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one using stereoselective alcohol dehydrogenases. nih.gov This method can produce all the necessary enantiomers of the corresponding chlorohydrin precursor with high enantiomeric excess (>99%). nih.gov

| Enzymatic Method | Substrate | Enzyme | Products | Enantiomeric Excess (ee) |

| Hydrolysis | Racemic 6-fluorochroman-2-carboxylic acid ester | Esterase from Ophiostoma novo-ulmi | (R)-acid and (S)-ester | >90% |

| Asymmetric Reduction | 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one | Alcohol Dehydrogenase | (R)- and (S)-chlorohydrins | >99% nih.gov |

Diastereoselective Synthesis Routes and Catalytic Approaches

Diastereoselective synthesis aims to control the formation of the multiple stereocenters in a single reaction or a sequence of reactions. Catalytic methods are often at the forefront of these strategies.

One approach utilizes chiral sulfoxides to control the stereochemical outcome. tezu.ernet.in The synthesis can begin with the treatment of 6-fluorochroman-2-one with (R)-methyl-p-tolylsulfoxide to generate a chroman derivative with a specific stereochemistry. tezu.ernet.in

Kinetic resolution using chiral catalysts is another powerful technique. For example, a Zirconium-catalyzed kinetic resolution of racemic cycloheptenyl styrenyl ethers has been employed to produce enantiomerically enriched 2-substituted chromenes. researchgate.netresearchgate.net Similarly, Sharpless asymmetric dihydroxylation and epoxidation are key reactions for introducing chirality with high selectivity. tezu.ernet.inresearchgate.net The Sharpless asymmetric dihydroxylation of a 2-vinylchroman derivative can produce a diastereomeric mixture of diols with high selectivity, which can then be converted to the desired chiral epoxide. tezu.ernet.in

The kinetic resolution of epoxide mixtures using benzylamine in a sterically hindered alcohol, such as isopropanol (B130326) or 2-methyl-2-butanol, is also an effective strategy. googleapis.comgoogle.comgoogle.com In this process, benzylamine selectively reacts with one pair of diastereomeric epoxides (e.g., RS and SR), leaving the other pair (RR and SS) unreacted. The resulting amino alcohols and unreacted epoxides can then be separated and used in subsequent steps to form the desired N-benzyl nebivolol isomers. google.comgoogle.com

Optimization of Reaction Conditions for Yield and Purity of this compound

In the coupling reaction between an amino alcohol and an epoxide to form N-benzyl nebivolol, the choice of solvent and temperature is critical. The reaction is often carried out in an alcohol solvent, such as methanol (B129727) or ethanol (B145695), under reflux conditions. epo.orgepo.org For instance, reacting (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol with (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran in methanol at 65-70°C for 16-18 hours has been reported. epo.org

For the debenzylation step, which converts N-benzyl nebivolol to nebivolol, catalytic hydrogenation is commonly used. The choice of catalyst, hydrogen pressure, and reaction time all influence the outcome. A common catalyst is palladium on charcoal (Pd/C). epo.orggoogleapis.com The reaction is typically performed under a hydrogen pressure of 3-6 kg/cm ². epo.org Optimizing the catalyst loading is also important; for example, using 10-15% palladium on carbon is preferred. epo.org

The purification of N-benzyl nebivolol often involves crystallization. The choice of solvent for crystallization can significantly impact the purity of the final product by selectively precipitating the desired diastereomer while leaving impurities in the mother liquor. google.com For example, a mixture of l-benzyl Nebivolol and d-benzyl Nebivolol can be purified by crystallization to achieve high HPLC purity (99.6%). google.com

| Reaction Step | Parameter | Optimal Range/Condition | Impact on Yield/Purity |

| Epoxide-Amine Coupling | Temperature | 65-70°C epo.org | Affects reaction rate and selectivity. |

| Reaction Time | 16-18 hours epo.org | Ensures complete reaction. | |

| Solvent | Methanol epo.org | Influences solubility and reactivity. | |

| Debenzylation (Hydrogenation) | Hydrogen Pressure | 5.0–5.5 kg/cm ² | Deviations can lead to incomplete hydrogenation. |

| Catalyst Loading (Pd/C) | 10-15% epo.org | Lower loading can decrease yield. | |

| Purification | Method | Crystallization google.com | Removes unwanted diastereomeric impurities. google.com |

Solvent Effects and Temperature Control in Benzylation Reactions

The formation of this compound typically involves the N-alkylation of a secondary amine precursor, such as (S,R)-2-benzylamino-1-(6-fluorochroman-2-yl)ethanol, with an epoxide, like (R,R)-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran. tezu.ernet.ingoogleapis.com The choice of solvent and the reaction temperature are paramount in controlling the reaction rate, selectivity, and the isolation of the desired diastereomer.

Alcohols are the most frequently employed solvents for this transformation, with methanol and ethanol being common choices. tezu.ernet.inepo.org For instance, one method describes the reaction of (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol with (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran in methanol. epo.orggoogleapis.com In this case, the reaction can be conducted at temperatures ranging from 25-70°C, with a preferred range of 65-70°C for 16-18 hours to drive the reaction to completion. epo.orggoogleapis.com

Conversely, temperature control is also crucial for the selective isolation of the product. Several processes utilize low temperatures to facilitate the crystallization of the desired this compound isomer directly from the reaction mixture. One patented method specifies conducting the reaction in methanol followed by stirring for 10-15 hours at a cryogenic temperature of -10 to -15°C for isolation. epo.orggoogleapis.com Another approach also highlights the importance of low-temperature isolation, carrying out the final step in an organic solvent at a temperature between -5 to -25°C to yield the free benzylated nebivolol base. justia.comgoogleapis.com

In other variations, the reaction is performed in absolute ethanol at reflux temperature, indicating that higher temperatures can also be effective, likely leading to faster reaction kinetics. tezu.ernet.ingoogleapis.com The use of a base, such as anhydrous sodium carbonate, in ethanol at reflux has also been reported to facilitate the reaction. epo.org The choice between high-temperature reaction and low-temperature isolation represents a trade-off between reaction speed and the method of purification.

Table 1: Solvent and Temperature Conditions for this compound Synthesis

| Solvent | Temperature | Duration | Base/Additive | Notes | Source(s) |

|---|---|---|---|---|---|

| Methanol | 25-70°C (Preferred: 65-70°C) | 8-18 hours (Preferred: 16-18 hrs) | None specified | Reaction temperature drives completion. | epo.orggoogleapis.com |

| Methanol | Not specified (Reaction), -10 to -15°C (Isolation) | 10-15 hours (Stirring for isolation) | None specified | Low temperature is critical for selective isolation of the desired isomer. | epo.orggoogleapis.com |

| Organic Solvent | -5 to -25°C (Isolation) | Not specified | None specified | Low temperature leads directly to the formation of the free benzylated base. | justia.comgoogleapis.com |

| Absolute Ethanol | Reflux | Until disappearance of starting reagents | None specified | High temperature used to drive the reaction. | googleapis.com |

| Ethanol | Reflux | 16 hours | Anhydrous Na₂CO₃ | Base added to facilitate the reaction. | epo.org |

| Refluxing Ethanol | Reflux | Not specified | None specified | N-alkylation of the amine with the corresponding epoxide. | tezu.ernet.in |

Catalyst Selection and Reaction Parameters for Debenzylation

The debenzylation of this compound to produce Nebivolol is a pivotal final step. This transformation is almost exclusively achieved through catalytic hydrogenation, which cleaves the N-benzyl bond. The selection of the catalyst and the precise control of reaction parameters like hydrogen pressure, temperature, and additives are essential for achieving high yield, purity, and chemoselectivity, particularly avoiding undesired side reactions like dehalogenation.

The most widely utilized catalyst for this process is palladium on charcoal (Pd/C), typically at a loading of 10%. epo.orggoogleapis.comgoogle.com The reaction is performed under hydrogen pressure, with typical ranges being 3 to 6 kg/cm ², and a preferred pressure of 5.0 to 5.5 kg/cm ². epo.orggoogleapis.com The reaction is generally conducted at elevated temperatures, such as 70-75°C, for a duration of 1 to 5 hours. epo.orggoogleapis.comepo.org

An alternative to using molecular hydrogen directly is catalytic transfer hydrogenation (CTH). google.comgoogle.com This method generates hydrogen in situ from a hydrogen donor molecule in the presence of the palladium catalyst. Common hydrogen donors include formic acid, ammonium (B1175870) formate (B1220265), and cyclohexene. google.comgoogle.comgoogleapis.com For instance, N-benzyl nebivolol can be debenzylated using formic acid in the presence of a palladium-based catalyst. google.com Similarly, treatment with ammonium formate and 10% Pd/C in methanol has been used to obtain the debenzylated product. google.com CTH can be advantageous as it may offer greater selectivity and avoid the need for high-pressure hydrogenation equipment, although it can sometimes be slower or lead to incomplete conversion due to catalyst poisoning by the amine product. google.com

The form of the starting material—either the free base or a salt—can significantly impact the reaction's success. It has been reported that the hydrogenation of N-benzyl-protected Nebivolol hydrochloride salt results in complete conversion, whereas the deprotection of the free base under similar conditions yields only 10% conversion. googleapis.com

In some processes, additives are included in the hydrogenation mixture to directly yield a specific salt of Nebivolol. A notable example is the inclusion of an aryl halide, such as benzyl chloride, during the catalytic hydrogenation. epo.orggoogleapis.com This approach results in the in situ formation of Nebivolol hydrochloride, streamlining the process by combining the debenzylation and salt formation steps. epo.orggoogleapis.com

Table 2: Catalyst Systems and Parameters for Debenzylation of this compound

| Catalyst | Hydrogen Source | Pressure | Temperature | Solvent | Key Features | Source(s) |

|---|---|---|---|---|---|---|

| 10-15% Pd/C | Hydrogen Gas | 3-6 kg/cm² (Preferred: 5-5.5 kg/cm²) | Elevated | Not specified | Direct hydrogenation under pressure. | epo.orggoogleapis.com |

| 10% Pd/C | Hydrogen Gas | 160-170 psi | 70-75°C | 2-Methoxy ethanol | High pressure and temperature used. | epo.org |

| Pd/C | Formic Acid | Not applicable | Not specified | Not specified | Catalytic Transfer Hydrogenation (CTH). | google.com |

| 10% Pd/C | Ammonium Formate | Not applicable | Not specified | Methanol | CTH method to produce the formate salt. | google.com |

| Pd/C | Cyclohexene | Not applicable | Not specified | THF/water | CTH performed on the HCl salt for complete conversion. | googleapis.com |

| 10% Pd/C | Hydrogen Gas | 5-5.5 kg/cm² | Not specified | Not specified | Performed in the presence of benzyl chloride to form Nebivolol HCl directly. | epo.orggoogleapis.com |

| 20% Pd(OH)₂/C | Hydrogen Gas | Not specified | 25°C | Methanol | Pearlman's catalyst used for hydrogenolysis. |

Advanced Characterization and Structural Elucidation of N Benzyl Nebivolol

Chromatographic Separation Techniques for Stereoisomeric Purity Assessment

Chromatographic methods are indispensable for separating and quantifying the stereoisomers of N-Benzyl (-)-Nebivolol, thereby ensuring the enantiomeric and diastereomeric purity of the compound.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantiomeric and diastereomeric separation of chiral compounds like this compound. The development of a robust chiral HPLC method is critical for accurately assessing the stereoisomeric purity.

Method development often involves screening various chiral stationary phases (CSPs) and mobile phase compositions to achieve optimal separation. researchgate.net Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are frequently employed for the resolution of Nebivolol (B1214574) and its derivatives. researchgate.netnih.govnih.gov For instance, an amylose-based column, Chiralpak AD-3, has been successfully used to separate the ten stereoisomers of Nebivolol using a mobile phase consisting of n-hexane, ethanol (B145695), isopropanol (B130326), and diethanolamine. nih.gov The separation is typically monitored using a UV detector, often at a wavelength of 280 nm. nih.gov

The interactions between the analyte and the chiral stationary phase, which include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric effects, govern the separation of the enantiomers. nih.gov The choice of mobile phase components and their ratios is crucial for modulating these interactions to achieve the desired resolution. Normal phase chromatography, utilizing solvents like n-hexane and ethanol, is commonly employed. researchgate.netnih.gov The addition of a small amount of an amine, such as diethylamine (B46881) (DEA), to the mobile phase can improve peak shape and resolution. nih.govnih.gov

Validation of the developed HPLC method is performed according to the International Conference on Harmonization (ICH) guidelines, assessing parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness to ensure the method is reliable for its intended purpose. nih.govbezmialemscience.org

Table 1: Example of Chiral HPLC Method Parameters for Nebivolol Stereoisomers

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-3 (250 x 4.6 mm, 3 µm) nih.gov |

| Mobile Phase | n-hexane:ethanol:isopropanol:diethanolamine (42:45:13:0.1 v/v/v/v) nih.gov |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm nih.gov |

| Column Temperature | 25 °C |

Gas Chromatography (GC) for Volatile Byproducts and Impurities

Gas Chromatography (GC), often coupled with a mass spectrometry (MS) detector (GC-MS), is a powerful technique for the identification and quantification of volatile byproducts and impurities that may be present in this compound. These impurities can arise from the starting materials, reagents, or side reactions during the synthesis process. asianpubs.orgresearchgate.net

The development of a GC-MS method involves optimizing parameters such as the type of capillary column, temperature program, and injector and detector conditions to achieve good separation and sensitivity for the target analytes. nottingham.ac.uk A common approach involves using a low-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase. nottingham.ac.uk

For instance, a sensitive GC-MS method has been developed to estimate genotoxic impurities in nebivolol hydrochloride, such as 2-chloro-1-(6-fluorochroman-2-yl)ethanone and 6-fluoro-2-(oxiran-2-yl)chroman. asianpubs.orgresearchgate.net The method demonstrated good linearity, precision, and accuracy, with recoveries of impurities typically falling within the 70-130% range. asianpubs.org This highlights the capability of GC-MS to detect and quantify trace-level impurities that could be detrimental to the quality of the final drug substance.

The identification of unknown volatile impurities is facilitated by the mass spectrometer, which provides fragmentation patterns that can be compared against spectral libraries or interpreted to deduce the structure of the compound. nottingham.ac.ukacs.org

Spectroscopic Techniques for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both Proton (¹H) and Carbon-13 (¹³C) NMR are used to provide a detailed picture of the molecular framework of this compound. rsc.orgresearchgate.net

In the ¹H NMR spectrum of this compound, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide information about the number and types of protons and their neighboring atoms. For example, the aromatic protons of the benzyl (B1604629) group and the fluorochromane rings typically appear in the downfield region (around 7 ppm), while the aliphatic protons of the chromane (B1220400) ring and the ethanolamine (B43304) backbone appear in the upfield region. epo.orggoogle.com

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., aromatic, aliphatic, attached to an electronegative atom). rsc.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the structure.

Table 2: Illustrative ¹H and ¹³C NMR Chemical Shifts for N-Benzyl Nebivolol Analogs

| Nucleus | Chemical Shift (ppm) Range |

|---|---|

| ¹H NMR | |

| Aromatic Protons | 6.8 - 7.5 epo.orggoogle.com |

| Methylene Protons (Benzyl) | ~4.3 - 5.1 rsc.orgepo.org |

| Methine and Methylene Protons (Chromane) | 2.3 - 4.1 google.com |

| ¹³C NMR | |

| Aromatic Carbons | 113 - 146 rsc.org |

| Methylene Carbon (Benzyl) | ~48 rsc.org |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. osti.govcigrjournal.org These techniques are based on the principle that molecules absorb infrared radiation or scatter incident radiation at frequencies corresponding to their natural vibrational modes. nih.gov

The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl groups, the N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic portions, C=C stretching of the aromatic rings, and C-O and C-N stretching vibrations. researchgate.netresearchgate.net The region between 1500 and 500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule. nih.gov

Raman spectroscopy provides complementary information. For instance, symmetrical non-polar bonds often produce strong Raman signals but weak IR absorptions. cigrjournal.org The combination of both IR and Raman spectra provides a more complete vibrational profile of the molecule. researchgate.net

Table 3: Expected IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200 - 3600 |

| N-H | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1400 - 1600 |

| C-O | Stretching | 1000 - 1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information about a molecule by analyzing its fragmentation pattern. researchgate.net High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which allows for the determination of the elemental composition of the molecule. researchgate.net

For this compound (C₂₉H₃₁F₂NO₄), the expected monoisotopic mass is approximately 495.22 g/mol . scbt.compharmaffiliates.com Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound, which typically produces a protonated molecule [M+H]⁺ in the positive ion mode.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion to produce a series of daughter ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation. For example, the fragmentation of this compound might involve the cleavage of the C-N bond, loss of water from the hydroxyl groups, or fragmentation of the chromane rings. nih.gov Analysis of these fragments helps to piece together the structure of the original molecule. google.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (-)-Nebivolol |

| Nebivolol |

| N-Benzyl Nebivolol |

| 2-chloro-1-(6-fluorochroman-2-yl)ethanone |

| 6-fluoro-2-(oxiran-2-yl)chroman |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unequivocal confirmation of a compound's elemental composition by measuring its mass with very high accuracy. For this compound, which has the molecular formula C₂₉H₃₁F₂NO₄, HRMS provides an exact mass measurement that distinguishes it from other compounds with the same nominal mass. scbt.comscbt.com

The theoretically calculated monoisotopic mass for the neutral molecule [M] is 495.22211479 Da. nih.govpharmacompass.com HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would measure the mass of the protonated molecule [M+H]⁺. This precise measurement is fundamental in confirming the identity of the synthesized intermediate, ensuring the correct elemental formula is present before proceeding with subsequent synthetic steps.

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₉H₃₁F₂NO₄ | scbt.comscbt.compharmacompass.com |

| Molecular Weight (Nominal) | 495.56 g/mol | scbt.comscbt.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hybrid technique used for separating, identifying, and quantifying impurities within a sample. In the context of this compound, which is an intermediate in the synthesis of Nebivolol, LC-based methods are crucial for monitoring reaction completion and profiling for process-related impurities. google.comgoogleapis.com

The purity of Nebivolol and its precursors is often assessed using reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC). journaljpri.comderpharmachemica.com These methods typically employ C18 stationary phases for separation. For instance, a successful separation of Nebivolol from its process-related impurities has been achieved on a C18 column (50 × 2.1 mm, 1.7 µm) using a gradient elution with a mobile phase consisting of 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile. journaljpri.com Detection is commonly performed using a photodiode array (PDA) detector at a wavelength of around 222 nm. journaljpri.comderpharmachemica.com

When coupled with tandem mass spectrometry (MS/MS), this chromatographic separation allows for the characterization of impurities. The parent compound, this compound, and any related substances are ionized and fragmented. The resulting fragmentation patterns provide structural information that helps in the identification of unknown impurities. journaljpri.comnih.gov For example, a key impurity that must be monitored during the subsequent debenzylation step is "de-F" Nebivolol, where a fluorine atom is lost. google.comgoogleapis.com LC-MS/MS methods are validated to be sensitive and specific for detecting such by-products at very low levels. researchgate.net

Table 2: Typical LC Conditions for Analysis of Nebivolol-Related Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Column | Waters Acquity BEH C18 (50 × 2.1 mm, 1.7µm) | journaljpri.com |

| Mobile Phase | Gradient elution with 10 mM Ammonium Acetate and Acetonitrile | journaljpri.com |

| Flow Rate | 0.3 mL/min | journaljpri.com |

| Detection | PDA at 222 nm | journaljpri.comderpharmachemica.com |

X-ray Crystallography for Absolute Configuration and Crystal Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms within a crystal, thereby providing the absolute configuration of chiral centers. Nebivolol itself contains four chiral centers, leading to a number of possible stereoisomers. nih.goviucr.org The stereochemical integrity of intermediates like this compound is paramount for ensuring the final active pharmaceutical ingredient has the correct (S,R,R,R) and (R,S,S,S) configurations. researchgate.net

While a specific crystal structure for this compound is not prominently available in the literature, analyses of its key precursors and isomers of Nebivolol have been published, demonstrating the utility of the technique. For example, the crystal structure of (-)-(S)-N-benzyl-2-[(R)-6-fluorochroman-2-yl]-2-hydroxyethanaminium bromide, a key building block, was determined. researchgate.netnih.gov The analysis confirmed the absolute configuration as S for the hydroxy-bearing carbon atom and R for the asymmetric carbon in the dihydropyran unit. nih.govresearchgate.net

Similarly, the crystal structures of various Nebivolol isomers have been determined, confirming their absolute configurations unambiguously through the use of anomalous dispersion effects. researchgate.netcolab.ws For instance, the hydrochloride salt of the (S,S,S,S)-Nebivolol isomer was found to crystallize in the orthorhombic P2₁2₁2₁ space group. iucr.orgnih.gov Such studies reveal detailed information about bond lengths, angles, and the conformation of the chroman rings, which typically adopt a half-chair conformation. nih.goviucr.org This body of research on related compounds provides a strong framework for understanding the expected solid-state conformation and absolute stereochemistry of this compound.

Table 3: Crystallographic Data for a Related (S,S,S,S)-Nebivolol Isomer Salt

| Parameter | Value | Reference |

|---|---|---|

| Compound | (S,S,S,S)-Nebivolol hydrochloride hemihydrate | iucr.orgnih.gov |

| Molecular Formula | C₂₂H₂₆F₂NO₄⁺·Cl⁻·0.5H₂O | nih.gov |

| Crystal System | Orthorhombic | iucr.org |

| Space Group | P2₁2₁2₁ | iucr.org |

| a (Å) | 7.5173 (3) | nih.gov |

| b (Å) | 8.1495 (3) | nih.gov |

| c (Å) | 34.1660 (11) | nih.gov |

Computational and Theoretical Investigations of N Benzyl Nebivolol and Analogues

Molecular Modeling and Conformational Analysis of the Benzylated Scaffold

Conformational analysis studies on related N-benzyl hydroxyethylamine cores have shown that these scaffolds can adopt pseudo-symmetric arrangements. nih.govpreprints.org The conformational flexibility is largely determined by the rotational freedom around the C-C and C-N bonds of the ethylamine (B1201723) linker and the orientation of the bulky benzyl (B1604629) group attached to the nitrogen atom.

Table 1: Key Structural Features for Conformational Analysis This is an interactive data table. Click on the headers to sort.

| Feature | Description | Expected Conformation |

|---|---|---|

| Dihydropyran Rings | The two six-membered heterocyclic rings containing oxygen. | Half-chair conformation. mdpi.com |

| Ethylamine Linker | The flexible chain connecting the two chromane (B1220400) moieties. | Subject to multiple torsional angles, influencing overall shape. |

| N-Benzyl Group | The phenylmethyl group attached to the central nitrogen atom. | Its orientation is critical in defining the steric and electronic profile around the nitrogen center. |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like N-Benzyl (-)-Nebivolol. Such calculations provide insights into the distribution of electron density, molecular orbital energies, and electrostatic potential.

For chromane derivatives, DFT methods such as B3LYP and M06-2X have been successfully used to calculate properties like specific optical rotations and to analyze electronic circular dichroism (ECD) spectra, which are crucial for confirming absolute configurations. mdpi.com Applying these methods to this compound would allow for the determination of key electronic parameters. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions indicate the most likely sites for nucleophilic and electrophilic attack, respectively. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. aun.edu.eg

The molecular electrostatic potential (MEP) map is another valuable output, visualizing the charge distribution across the molecule. For this compound, the MEP would likely show negative potential (electron-rich regions) around the oxygen and fluorine atoms and the π-system of the benzyl and chromane rings, while positive potential (electron-poor regions) would be concentrated around the hydroxyl and amine protons. This information is vital for predicting non-covalent interactions, such as hydrogen bonding and π-π stacking.

Table 2: Predicted Electronic Properties from Quantum Chemical Calculations This is an interactive data table. Click on the headers to sort.

| Property | Significance | Predicted Characteristics for this compound |

|---|---|---|

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. | Expected to be significant, indicating a relatively stable molecule under normal conditions. |

| Molecular Electrostatic Potential (MEP) | Maps electron density and predicts sites for intermolecular interactions. | Negative potential on heteroatoms (O, F) and aromatic rings; positive potential on -OH and N-H protons. |

| Mulliken Atomic Charges | Quantifies the partial charge on each atom. | Negative charges on electronegative atoms; positive charges on associated carbons and hydrogens. |

Molecular Docking Studies of this compound (Hypothetical Interactions with Relevant Biological Targets)

While this compound is a synthetic intermediate, molecular docking studies can provide hypothetical insights into its potential to interact with biological targets, such as the enzymes involved in its subsequent metabolic conversion or the ultimate targets of Nebivolol (B1214574) itself. The primary pharmacological targets for Nebivolol are the β1-adrenergic receptors. researchgate.net Although the benzyl group is a protecting group removed in the final synthetic step, understanding its influence on receptor binding provides valuable structure-activity relationship (SAR) data.

A hypothetical docking study of this compound into the active site of the β1-adrenergic receptor would likely show that the core chromane and hydroxyethylamine moieties attempt to form interactions similar to those of Nebivolol. Key interactions for β-blockers typically involve hydrogen bonds between the hydroxyl groups and the protonated amine with serine and aspartate residues in the receptor's binding pocket. acs.org However, the large, hydrophobic benzyl group would significantly alter the binding mode. It could either form favorable hydrophobic or π-π interactions with aromatic residues like phenylalanine or tyrosine within the binding site or cause steric hindrance, potentially reducing binding affinity compared to the final Nebivolol molecule.

Docking studies on nebivolol intermediates have been performed against other targets, such as DNA gyrase and COX enzymes, revealing that the specific substitutions on the amine scaffold are critical for activity. nih.gov Such studies use scoring functions to estimate the binding free energy, with more negative values indicating a more favorable interaction. nih.gov

Table 3: Hypothetical Docking Interaction Summary with β1-Adrenergic Receptor This is an interactive data table. Click on the headers to sort.

| Interaction Type | Potential Interacting Residues (Hypothetical) | Role of N-Benzyl Group |

|---|---|---|

| Hydrogen Bonding | Ser, Thr, Asp, Asn | The hydroxyl and amine groups are primary H-bond donors/acceptors. The benzyl group does not participate directly. |

| Hydrophobic Interactions | Val, Leu, Ile, Phe, Trp | The chromane rings and the benzyl group would engage in hydrophobic contacts. |

| π-π Stacking | Phe, Tyr, Trp | The benzyl ring and the aromatic part of the chromane scaffold could form π-π stacking interactions with aromatic residues. |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, both in solution and when hypothetically bound to a biological target. MD simulations provide a more realistic picture than static docking by allowing the molecule and its environment to move and adapt. researchgate.net

An MD simulation of this compound in an aqueous solvent box would reveal its conformational stability and flexibility. By tracking parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms, one can identify which parts of the molecule are rigid and which are flexible. The chromane rings are expected to be relatively rigid, while the ethylamine linker and the N-benzyl group would show higher fluctuations.

Preclinical Mechanistic Research Methodologies and Findings Associated with Nebivolol Contextualizing N Benzyl Nebivolol As a Research Tool

In Vitro Receptor Binding and Functional Assays

Radioligand binding assays are fundamental in vitro tools used to determine the affinity and selectivity of a compound for its target receptors. In the study of Nebivolol (B1214574), these assays have been crucial in quantifying its interaction with adrenergic receptors.

Studies have demonstrated that Nebivolol possesses a high affinity and marked selectivity for the beta-1 adrenergic receptor. nih.govnih.gov In an assay using rabbit lung membrane preparations, Nebivolol showed a high affinity for beta-1 adrenergic sites with an inhibitor constant (Ki) value of 0.9 nM. nih.gov The binding activity primarily resides in the (S,R,R,R)-enantiomer of Nebivolol. nih.gov Further research on human myocardial tissue confirmed this high selectivity, revealing that Nebivolol has a 321-fold greater affinity for beta-1 receptors compared to beta-2 receptors. researchgate.net This high degree of selectivity is a distinguishing feature compared to many other beta-blockers. researchgate.net

| Compound | Receptor | Ki Value (nM) | Source Tissue | Citation |

|---|---|---|---|---|

| Nebivolol (racemic) | Beta-1 | 0.9 | Rabbit Lung | nih.gov |

| (S,R,R,R)-enantiomer | Beta-1 | Data not available in source | Rabbit Lung | nih.gov |

| (R,S,S,S)-enantiomer | Beta-1 | 175-fold lower affinity than (S,R,R,R) | Rabbit Lung | nih.gov |

| Nebivolol (racemic) | Beta-1 | Data not available in source | Human Myocardium | researchgate.net |

| Nebivolol (racemic) | Beta-2 | Data not available in source | Human Myocardium | researchgate.net |

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that sense molecules outside the cell and activate internal signal transduction pathways. nih.govnih.gov Beta-adrenergic receptors are classic examples of GPCRs. scienceopen.com Analysis of the signaling pathways they trigger is essential to understanding a drug's full mechanism of action.

Nebivolol's interaction with GPCRs is dual in nature. The d-enantiomer is a highly selective beta-1 adrenergic receptor antagonist. drugbank.com The blockade of these receptors, which are coupled to Gs-proteins, leads to the canonical effects of beta-blockade, such as decreased heart rate and myocardial contractility. drugbank.com In contrast, the l-enantiomer (B50610) is responsible for agonist activity at beta-3 adrenergic receptors. drugbank.com This agonism stimulates a different signaling cascade that results in vasodilation, a key feature distinguishing Nebivolol from earlier beta-blockers. drugbank.comoatext.com

Radioligand Binding Studies for Beta-1 Adrenergic Receptor Affinity

Cellular Biochemistry and Signaling Pathway Modulation Studies

The vasodilatory properties of Nebivolol are attributed to its effects on the L-arginine/nitric oxide (NO) pathway. google.com This has been extensively studied in endothelial cell models, such as Human Umbilical Vein Endothelial Cells (HUVEC).

Research has consistently shown that Nebivolol stimulates the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO from L-arginine. nih.govnih.gov In HUVEC, Nebivolol was observed to cause a time-dependent increase in NO release. nih.gov Specifically, a 10 µmol/L concentration of Nebivolol led to a 234% increase in NO release compared to the basal level. nih.gov This effect is linked to the phosphorylation of eNOS at the serine 1177 residue, a key step in its activation. nih.govnih.gov Other investigations suggest the mechanism may also involve the release of ATP from endothelial cells, which then acts on P2Y-purinoceptors to trigger NO release. ahajournals.org The inhibition of eNOS has been shown to blunt some of the beneficial downstream effects of Nebivolol, confirming the critical role of this pathway. mdpi.com

| Compound | Concentration | Increase in NO Release (% of Basal) | Citation |

|---|---|---|---|

| Nebivolol | 10 µmol/L | +234 ± 7% | nih.gov |

| Metoprolol | 10 µmol/L | +55 ± 22% | nih.gov |

The unique vasodilatory action of Nebivolol is mechanistically linked to its agonist activity at the beta-3 adrenergic receptor (β3-AR). nih.gov This has been a significant focus of cellular and tissue-based investigations.

Studies have demonstrated that Nebivolol's ability to stimulate NO production is mediated through its action on β3-ARs. oatext.comnih.gov In human endomyocardial biopsies, Nebivolol induced a concentration-dependent negative inotropic effect that was blocked by a selective β3-AR antagonist, but not by a beta-1/2 antagonist. nih.gov This effect was also prevented by an inhibitor of NO synthase, directly linking β3-AR activation to NO production in human cardiac tissue. nih.gov This β3-AR agonism is a key differentiator for Nebivolol, as it initiates a signaling cascade that enhances NO bioavailability, contributing to vasodilation and improved endothelial function. mdpi.comnih.govclinicsinsurgery.com

Beyond its receptor-mediated actions, Nebivolol has been shown to possess antioxidant properties. google.comnih.gov Cell-based assays are used to assess these effects by measuring markers of oxidative stress.

Mitochondrial Biogenesis and Metabolic Pathway Regulation in Cultured Cells

Preclinical studies utilizing cultured cells have revealed that nebivolol plays a significant role in promoting mitochondrial biogenesis and regulating metabolic pathways. In 3T3-L1 adipocytes, exposure to nebivolol for 24 hours led to an increase in mitochondrial DNA copy number and the expression of key transcription factors involved in mitochondrial biogenesis. nih.gov These factors include PPAR-γ coactivator-1α (PGC-1α), Sirtuin 3 (Sirt3), mitochondrial transcription factor A (Tfam), and nuclear related factor 1 (Nrf1). nih.gov This enhancement of mitochondrial synthesis was associated with an increase in oxygen consumption and the expression of genes related to fatty acid oxidation. nih.gov

The mechanism behind these effects appears to be mediated through the endothelial nitric oxide synthase (eNOS)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway, initiated by the activation of β3-adrenergic receptors. nih.gov This was demonstrated by the attenuation of nebivolol-induced mitochondrial biogenesis when cells were pretreated with the NOS inhibitor L-NAME or the soluble guanylate cyclase inhibitor ODQ. nih.gov Furthermore, the use of a β3-AR blocker, SR59230A, also diminished the increase in PGC-1α and Sirt3 protein levels. nih.gov

In another study using H9c2 cardiomyoblasts, nebivolol was shown to ameliorate lipopolysaccharide (LPS)-induced mitochondrial impairment by enhancing the expression of genes related to biogenesis, such as PGC-1α, NRF1, and TFAM. dntb.gov.ua Nebivolol also upregulated genes associated with mitochondrial fusion, including OPA1 and MFN2, which was not observed with the beta-blocker metoprolol. dntb.gov.uanih.gov In the context of oxidative stress, nebivolol has been observed to increase the production of reactive oxygen species (ROS) in oral squamous carcinoma cells, which in turn disturbs mitochondrial function and induces apoptosis. frontiersin.org This suggests a cell-type-specific role of nebivolol in modulating mitochondrial activity.

Table 1: Effects of Nebivolol on Mitochondrial Biogenesis Markers in Cultured Cells

| Cell Line | Treatment | Key Findings | Reference |

|---|---|---|---|

| 3T3-L1 Adipocytes | Nebivolol (24h) | Increased mitochondrial DNA, PGC-1α, Sirt3, Tfam, and Nrf1 expression. | nih.gov |

| H9c2 Cardiomyoblasts | Nebivolol + LPS | Enhanced expression of PGC-1α, NRF1, and TFAM; upregulated OPA1 and MFN2. | dntb.gov.uanih.gov |

| Oral Squamous Carcinoma Cells | Nebivolol | Increased ROS levels, leading to disturbed mitochondrial function and apoptosis. | frontiersin.org |

In Vitro Enzyme Activity and Inhibition Assays

Research into the effects of nebivolol on the renin-angiotensin system (RAS) has shown that it can modulate key enzymes involved in this pathway. In salt-loaded spontaneously hypertensive rats (SHR), nebivolol treatment reversed the salt-induced increase in cardiac angiotensin-converting enzyme (ACE) mRNA and augmented the expression of ACE2 mRNA. nih.gov This shift in the ACE/ACE2 balance is significant, as ACE is the primary enzyme for producing the vasoconstrictor angiotensin II, while ACE2 metabolizes angiotensin II into the vasodilator angiotensin (1-7). nih.govoup.com The changes in gene expression were also reflected in enzyme activity, with ACE activity being reduced and ACE2 activity showing a trend towards an increase in nebivolol-treated rats. nih.gov This modulation of RAS enzymes contributes to a reduction in cardiac angiotensin II levels. nih.gov

A substantial body of in vitro evidence demonstrates that nebivolol directly inhibits the activity of NADPH oxidase, a major source of superoxide (B77818) in the vasculature. In heart membranes from angiotensin II-infused rats, in vitro treatment with nebivolol inhibited NADPH oxidase activity by inducing the dissociation of the regulatory subunits p67phox and Rac1 from the membrane-bound catalytic core of the enzyme. ahajournals.orgnih.gov This inhibitory effect on enzyme assembly was not observed with other beta-blockers like atenolol (B1665814) or metoprolol. ahajournals.orgnih.gov

Similar findings were reported in isolated neutrophils and whole blood, where nebivolol dose-dependently inhibited phorbol (B1677699) ester- and angiotensin II-stimulated superoxide production. ahajournals.org Again, nebivolol was found to be markedly more effective than atenolol, metoprolol, and carvedilol (B1668590) in this regard. ahajournals.orgnih.gov These studies suggest that nebivolol's antioxidant properties are, at least in part, due to its direct interference with the assembly and activation of the NADPH oxidase enzyme complex. ahajournals.org

Table 2: In Vitro Effects of Nebivolol on Enzyme Activity

| System | Enzyme | Effect | Key Finding | Reference |

|---|---|---|---|---|

| Cardiac Tissue (from salt-loaded SHR) | ACE/ACE2 | Modulation | Decreased ACE mRNA, increased ACE2 mRNA. | nih.gov |

| Heart Membranes (from Ang II-infused rats) | NADPH Oxidase | Inhibition | Dissociation of p67phox and Rac1 subunits. | ahajournals.orgnih.gov |

| Isolated Neutrophils/Whole Blood | NADPH Oxidase | Inhibition | Dose-dependent reduction of superoxide production. | ahajournals.orgnih.gov |

Modulation of Renin-Angiotensin System Enzymes in Non-Cellular Systems

Ex Vivo and In Vivo Preclinical Animal Model Investigations (Focus on Mechanistic Pathways)

In various rodent models of cardiac disease, nebivolol has demonstrated significant beneficial effects on cardiac remodeling and fibrosis. In the transgenic (mRen2) rat, a model of tissue RAS overactivation, nebivolol treatment for three weeks reduced interstitial fibrosis and improved diastolic function. nih.gov These improvements were associated with a reduction in myocardial oxidative stress, including decreased NADPH oxidase activity and subunit expression (p47phox and Rac1). nih.gov

Similarly, in Dahl salt-sensitive rats fed a high-salt diet, nebivolol attenuated the development of left ventricular hypertrophy and fibrosis more effectively than atenolol. ahajournals.org This superior effect was linked to nebivolol's ability to prevent the hypertension-induced decrease in the expression of specific microRNAs, namely miR-27a and miR-29a, which are known to target the pro-fibrotic transcription factor Sp1. ahajournals.orgresearchgate.net

In a rat model of myocardial infarction, early administration of nebivolol was shown to prevent ventricular remodeling. anatoljcardiol.comnih.govresearchgate.net Nebivolol-treated rats exhibited significantly smaller left ventricular dimensions and better-preserved ejection fraction compared to untreated controls, an effect that was independent of changes in heart rate or blood pressure. anatoljcardiol.comnih.gov The beneficial effects on remodeling were associated with the prevention of increases in plasma nitric oxide and peroxynitrite levels. nih.gov

Table 3: Effects of Nebivolol on Cardiac Remodeling and Fibrosis in Rodent Models

| Rodent Model | Condition | Key Findings | Reference |

|---|---|---|---|

| Transgenic (mRen2) Rat | RAS Overactivation | Reduced interstitial fibrosis, decreased NADPH oxidase activity. | nih.gov |

| Dahl Salt-Sensitive Rat | High-Salt Diet | Attenuated LV hypertrophy and fibrosis, prevented decrease in miR-27a and miR-29a. | ahajournals.org |

| Sprague-Dawley Rat | Myocardial Infarction | Prevented ventricular remodeling, preserved LV function. | anatoljcardiol.comnih.govresearchgate.net |

| Spontaneously Hypertensive Rat | High-Salt Diet | Reduced cardiac fibrosis and oxidative stress. | nih.govnih.gov |

| Zucker Obese Rat | Obesity/Insulin Resistance | Reduced fibrosis and remodeling, improved diastolic relaxation. | ahajournals.org |

Studies using isolated vascular preparations have been crucial in elucidating nebivolol's unique vasodilatory properties. In isolated canine coronary arteries, the vasodilation induced by nebivolol was found to be endothelium-dependent and could be blocked by nitric oxide inhibitors. nih.gov Research on aortic rings from rats demonstrated that nebivolol induces both endothelial-dependent and NO-dependent relaxation. nih.gov

Investigation of Organ-Specific Biochemical Changes in Animal Models

The preclinical evaluation of nebivolol in various animal models has provided significant insights into its mechanisms of action beyond its primary β1-adrenergic receptor blockade. These studies are fundamental for understanding the pleiotropic effects of nebivolol on different organ systems, which in turn provides a crucial framework for the use of related compounds, such as its synthetic intermediate N-Benzyl (-)-Nebivolol, in research. By elucidating the biochemical alterations induced by the parent compound, researchers can better contextualize the activity—or lack thereof—of its derivatives and intermediates in experimental settings.

Hepatic Biochemical Changes:

Animal studies have demonstrated that nebivolol can modulate liver function, particularly under conditions of systemic stress like sepsis or chemically induced liver injury. In a rat model of sepsis induced by cecal ligation and puncture (CLP), nebivolol administration was found to mitigate hepatic damage. mdpi.com This was evidenced by a significant reversal of the increased serum levels of key liver enzymes and bilirubin. mdpi.com Specifically, nebivolol treatment led to a reduction in alanine (B10760859) transaminase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and both total and direct bilirubin. mdpi.com Concurrently, it helped to normalize decreased serum albumin levels. mdpi.com

Further investigations in the same sepsis model revealed that nebivolol's hepatoprotective effects are linked to its ability to combat oxidative stress and inflammation. mdpi.com The treatment was associated with a decrease in hepatic malondialdehyde (MDA), a marker of lipid peroxidation, and an increase in the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (B108866) (GSH) levels. mdpi.com Moreover, nebivolol administration led to a significant reduction in pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), while increasing the level of the anti-inflammatory cytokine interleukin-10 (IL-10) in hepatic tissue. mdpi.com

In a different model using carbon tetrachloride (CCl4)-induced hepatotoxicity in mice, nebivolol also showed a hepatoprotective effect by significantly decreasing MDA and serum nitric oxide levels, while increasing total protein, serum catalase, and tissue SOD and GSH levels. europeanreview.org However, in a study on liver fibrosis induced by bile duct ligation (BDL) in rats, while nebivolol improved the survival rate, it did not significantly alter the elevated liver function parameters such as total bilirubin, ALT, AST, and gamma-glutamyl transferase (GGT). iiarjournals.orgnih.gov

Interactive Table of Hepatic Biochemical Changes in Animal Models with Nebivolol Treatment

| Model | Parameter | Effect of Insult | Effect of Nebivolol Treatment | Reference |

| CLP-induced sepsis in rats | Serum ALT | Increased | Decreased | mdpi.com |

| CLP-induced sepsis in rats | Serum AST | Increased | Decreased | mdpi.com |

| CLP-induced sepsis in rats | Serum ALP | Increased | Decreased | mdpi.com |

| CLP-induced sepsis in rats | Serum Total Bilirubin | Increased | Decreased | mdpi.com |

| CLP-induced sepsis in rats | Serum Albumin | Decreased | Increased | mdpi.com |

| CLP-induced sepsis in rats | Hepatic MDA | Increased | Decreased | mdpi.com |

| CLP-induced sepsis in rats | Hepatic SOD | Decreased | Increased | mdpi.com |

| CLP-induced sepsis in rats | Hepatic GSH | Decreased | Increased | mdpi.com |

| CLP-induced sepsis in rats | Hepatic TNF-α | Increased | Decreased | mdpi.com |

| CLP-induced sepsis in rats | Hepatic IL-1β | Increased | Decreased | mdpi.com |

| CLP-induced sepsis in rats | Hepatic IL-6 | Increased | Decreased | mdpi.com |

| CLP-induced sepsis in rats | Hepatic IL-10 | Decreased | Increased | mdpi.com |

| CCl4-induced hepatotoxicity in mice | Serum ALT | Increased | Decreased | europeanreview.org |

| CCl4-induced hepatotoxicity in mice | Serum AST | Increased | Decreased | europeanreview.org |

| CCl4-induced hepatotoxicity in mice | Serum ALP | Increased | Decreased | europeanreview.org |

| CCl4-induced hepatotoxicity in mice | Hepatic MDA | Increased | Decreased | europeanreview.org |

| CCl4-induced hepatotoxicity in mice | Hepatic SOD | Decreased | Increased | europeanreview.org |

| CCl4-induced hepatotoxicity in mice | Hepatic GSH | Decreased | Increased | europeanreview.org |

| Bile duct ligation in rats | Serum Total Bilirubin | Increased | No significant change | iiarjournals.orgnih.gov |

| Bile duct ligation in rats | Serum ALT | Increased | No significant change | iiarjournals.orgnih.gov |

| Bile duct ligation in rats | Serum AST | Increased | No significant change | iiarjournals.orgnih.gov |

Renal Biochemical Changes:

Nebivolol has also been shown to exert protective effects on the kidneys in various animal models of acute kidney injury (ARI). In a rat model of renal ischemia/reperfusion (IR) injury, nebivolol treatment led to improved kidney function, as indicated by decreased serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels. tandfonline.com This was accompanied by a reduction in oxidative stress markers like MDA and an increase in SOD activity in the renal tissue. tandfonline.com

Similarly, in a glycerol-induced ARI model in rats, nebivolol demonstrated a renoprotective effect, improving kidney function tests and reducing oxidative stress. nih.gov The study also highlighted a potential mechanism involving the downregulation of sodium-glucose co-transporter 2 (SGLT2). nih.gov In spontaneously hypertensive rats (SHRs) on a high-salt diet, nebivolol treatment ameliorated renal injury and dysfunction by reducing renal oxidative stress. nih.gov Furthermore, in a model of gentamicin-induced nephrotoxicity, nebivolol showed a protective effect. ekb.eg

In a sepsis-induced nephrotoxicity model, nebivolol administration was found to improve kidney function by decreasing serum levels of creatinine, BUN, and uric acid, while increasing total protein. researchgate.net The protective mechanism involved the mitigation of oxidative stress and modulation of the TGF-β/Smad/p53 signaling pathway. researchgate.net

Interactive Table of Renal Biochemical Changes in Animal Models with Nebivolol Treatment

| Model | Parameter | Effect of Insult | Effect of Nebivolol Treatment | Reference |

| Renal ischemia/reperfusion in rats | Serum Creatinine | Increased | Decreased | tandfonline.com |

| Renal ischemia/reperfusion in rats | Serum BUN | Increased | Decreased | tandfonline.com |

| Renal ischemia/reperfusion in rats | Renal MDA | Increased | Decreased | tandfonline.com |

| Renal ischemia/reperfusion in rats | Renal SOD | Decreased | Increased | tandfonline.com |

| Glycerol-induced ARI in rats | Kidney function tests | Worsened | Improved | nih.gov |

| Glycerol-induced ARI in rats | Renal Oxidative Stress | Increased | Decreased | nih.gov |

| Salt-loaded SHRs | Renal Oxidative Stress | Increased | Decreased | nih.gov |

| Sepsis-induced nephrotoxicity in rats | Serum Creatinine | Increased | Decreased | researchgate.net |

| Sepsis-induced nephrotoxicity in rats | Serum BUN | Increased | Decreased | researchgate.net |

| Sepsis-induced nephrotoxicity in rats | Serum Uric Acid | Increased | Decreased | researchgate.net |

| Sepsis-induced nephrotoxicity in rats | Serum Total Protein | Decreased | Increased | researchgate.net |

| Sepsis-induced nephrotoxicity in rats | Renal MDA | Increased | Decreased | researchgate.net |

| Sepsis-induced nephrotoxicity in rats | Renal SOD | Decreased | Increased | researchgate.net |

| Sepsis-induced nephrotoxicity in rats | Renal GSH | Decreased | Increased | researchgate.net |

Cardiac Biochemical Changes:

The effects of nebivolol on the heart have been extensively studied, particularly in the context of hypertension and cardiac remodeling. In spontaneously hypertensive rats (SHRs), chronic treatment with nebivolol was found to reduce ventricular fibrosis and decrease the overexpression of transforming growth factor-beta (TGF-β), a key mediator of fibrosis. sac.org.ar In salt-loaded SHRs, nebivolol prevented the increase in cardiac angiotensin II and associated oxidative stress and fibrosis. nih.gov

In a study investigating cardiac diastolic function in SHRs, nebivolol treatment, especially in combination with tetrahydrobiopterin (B1682763) (BH4), improved diastolic function. jst.go.jp This was associated with an upregulation of endothelial nitric oxide synthase (eNOS) expression in the myocardium. jst.go.jp The antioxidant properties of nebivolol are also evident in the heart, where it has been shown to reduce reactive oxygen species (ROS) production, in part by inhibiting NAD(P)H oxidase activity. nih.gov

Interactive Table of Cardiac Biochemical Changes in Animal Models with Nebivolol Treatment

| Model | Parameter | Effect of Insult/Condition | Effect of Nebivolol Treatment | Reference |

| Spontaneously Hypertensive Rats (SHRs) | Ventricular Fibrosis | Increased | Decreased | sac.org.ar |

| Spontaneously Hypertensive Rats (SHRs) | Ventricular TGF-β expression | Increased | Decreased | sac.org.ar |

| Salt-loaded SHRs | Cardiac Angiotensin II | Increased | Decreased | nih.gov |

| Salt-loaded SHRs | Cardiac Oxidative Stress | Increased | Decreased | nih.gov |

| Salt-loaded SHRs | Cardiac Fibrosis | Increased | Decreased | nih.gov |

| Spontaneously Hypertensive Rats (SHRs) | Myocardial eNOS expression | - | Increased | jst.go.jp |

The detailed investigation of these organ-specific biochemical changes provides a robust foundation for the use of related chemical entities in research. For instance, this compound, as a direct precursor in the synthesis of nebivolol, can be employed as a crucial tool in structure-activity relationship studies. google.comgoogleapis.com By comparing the biochemical effects of nebivolol with its benzylated intermediate, researchers can dissect the functional importance of the free secondary amine in the final molecule for its therapeutic and pleiotropic effects. Such studies are essential for the rational design of new drug candidates with improved efficacy or more targeted organ-protective properties.

Future Directions and Advanced Research Perspectives for N Benzyl Nebivolol Derivatives

Development of Novel Synthetic Analogues of N-Benzyl (-)-Nebivolol with Modified Structural Motifs

The synthesis of Nebivolol (B1214574) frequently involves N-Benzyl Nebivolol as a protected intermediate, where the benzyl (B1604629) group is later removed via catalytic hydrogenation to yield the final active molecule. google.com This synthetic necessity has opened up avenues for creating a diverse library of analogues. Future research is focused on leveraging this N-benzyl intermediate to introduce modified structural motifs.

Strategies for creating these novel analogues include:

Modifications of the Chromane (B1220400) Rings: Altering the substitution patterns on the two 6-fluoro-chromane moieties can modulate the compound's electronic and lipophilic properties. Synthetic routes allow for the introduction of different functional groups, potentially influencing receptor affinity and selectivity. tezu.ernet.in

Alternative Cyclization Strategies: The synthesis of the chromane core itself can be varied. Techniques like Sharpless asymmetric epoxidation can be employed to create key chiral intermediates, which can then be used to build the this compound framework. researchgate.net This allows for the construction of analogues with altered ring structures or stereochemistry.

Varying the Linker: The central di-ethanolamine linker, protected by the benzyl group, is another target for modification. Altering the length or rigidity of this linker could significantly impact how the molecule fits into the receptor binding pocket.

A variety of synthetic methods are being explored to achieve these modifications, including Wittig olefination, Pummerer reactions, and various catalytic hydrogenations, providing a robust toolbox for medicinal chemists. google.comtezu.ernet.in

Table 1: Selected Synthetic Strategies for Nebivolol and its Intermediates

| Synthetic Method | Description | Key Intermediates | Reference |

| Kinetic Resolution | Zr-catalyzed kinetic resolution of cyclic allylic styrenyl ethers. | Enantiomerically pure 2-substituted chromenes | tezu.ernet.inresearchgate.net |

| Chiral Sulfoxides | Use of chiral sulfoxides to control stereochemical outcomes during synthesis. | Chroman derivatives | tezu.ernet.in |

| Sharpless Asymmetric Epoxidation | Enantioselective synthesis based on Sharpless epoxidation to form key chiral building blocks. | (R,R)-6-fluoro-2-oxiranyl-chroman | researchgate.net |

| Kinetic Resolution via Benzylamine (B48309) | Reaction of a mixture of epoxides with benzylamine in a sterically hindered solvent to resolve isomers. | RS amino alcohol and RR epoxide | google.com |

Exploration of this compound as a Scaffold for Rational Drug Design Beyond Nebivolol Itself

The structural framework of this compound, containing two chromane units linked by a protected amino alcohol, represents a promising scaffold for rational drug design that extends beyond simple beta-blockade. The inherent biological activity of the core structure, combined with the synthetic accessibility provided by the N-benzyl group, allows it to be used as a starting point for developing compounds with entirely new pharmacological profiles.

For instance, research has shown that different stereoisomers of Nebivolol possess distinct activities; while d-Nebivolol is a potent β1-blocker, l-Nebivolol contributes to vasodilation through nitric oxide pathways. mdpi.comresearchgate.net This functional divergence highlights the potential of the core scaffold. By systematically modifying the this compound structure and exploring the resulting stereoisomers, researchers can aim to:

Isolate and Enhance Specific Activities: Design analogues that selectively enhance the vasodilatory properties while minimizing β-blocking activity, or vice-versa.

Target Different Receptors: Explore modifications that shift the binding affinity towards other G-protein coupled receptors (GPCRs), a major class of drug targets. nih.gov

Develop "Polypharmacology" Agents: Create single molecules that intentionally interact with multiple targets to treat complex diseases. For example, a derivative could be designed to have both antihypertensive and anti-inflammatory properties.

The N-benzyl group serves as a convenient chemical handle, allowing for a wide range of chemical transformations before the final deprotection step, which can be tailored to yield a drug candidate with the desired multi-target profile.

Application of Artificial Intelligence and Machine Learning in Predicting this compound Derivative Activities

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery, and its application to this compound derivatives is a promising frontier. jptcp.com These computational tools can significantly accelerate the design-synthesize-test cycle by predicting the biological activities of novel compounds before they are created in the lab. nih.govnih.gov

Key applications include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms like support vector machines and random forests can be trained on a dataset of synthesized this compound analogues and their measured biological activities. nih.gov The resulting QSAR model can then predict the activity of virtual, yet-to-be-synthesized derivatives, allowing researchers to prioritize the most promising candidates.

Generative Models for Novel Scaffolds: Advanced deep learning models can learn the underlying chemical principles from a library of existing beta-blockers and their derivatives to generate entirely new molecular structures based on the this compound scaffold with desired properties. nih.gov

Predicting Pharmacokinetic Profiles: Computational methods are already used to predict the metabolic fate of drugs like Nebivolol. mdpi.com AI can extend this to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process.

Investigation of Stereochemical Influence on Biological Interactions through Novel Derivatizations